molecular formula C20H17ClN4O5S B2420478 4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide CAS No. 450338-95-1

4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide

Cat. No.: B2420478
CAS No.: 450338-95-1
M. Wt: 460.89
InChI Key: GXYCUUKYQQRXKR-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C20H17ClN4O5S and its molecular weight is 460.89. The purity is usually 95%.
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Properties

IUPAC Name

4-chloro-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O5S/c1-11-4-3-5-17(12(11)2)24-19(14-9-31(29,30)10-16(14)23-24)22-20(26)13-6-7-15(21)18(8-13)25(27)28/h3-8H,9-10H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYCUUKYQQRXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C20H17ClN4O5SC_{20}H_{17}ClN_{4}O_{5}S with a molecular weight of 422.3 g/mol. The IUPAC name reflects its intricate structure, which includes a thieno[3,4-c]pyrazole core and various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC20H17ClN4O5S
Molecular Weight422.3 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step processes starting from simpler precursors. Key steps include the formation of the thieno[3,4-c]pyrazole core through cyclization reactions and subsequent modifications to introduce chlorophenyl and nitrobenzamide groups. Catalysts and controlled conditions are crucial for optimizing yield and purity.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance:

  • Case Study : A study evaluated its efficacy against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Anticancer Properties

The compound is also being investigated for its anticancer potential:

  • Case Study : In vitro tests on human cancer cell lines revealed that it inhibits cell proliferation in colon carcinoma (HCT-116) with an IC50 value of approximately 6.2 μM. Other studies indicated activity against breast cancer cell lines as well .

The biological activity of the compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation : The compound can bind to various receptors affecting signaling pathways related to cell growth and apoptosis.

Research Findings

Recent literature provides insights into the mechanisms and applications of this compound:

  • Antibacterial Mechanism : The interaction with bacterial DNA gyrase has been proposed as a mechanism for its antibacterial activity .
  • Molecular Docking Studies : Computational studies have shown favorable binding interactions with target proteins involved in cancer progression .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-chloro-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide exhibit anticancer properties. The mechanism of action often involves the inhibition of specific enzymes involved in cancer cell proliferation. For instance, the thieno[3,4-c]pyrazole moiety is known for its ability to interact with protein kinases that are crucial in cancer signaling pathways.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In silico studies suggest that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a significant role in inflammatory processes. This property is particularly relevant for developing treatments for chronic inflammatory diseases such as arthritis and asthma.

Pesticide Development

There is potential for this compound's application in agrochemicals as a pesticide. Its structural characteristics may allow it to act against specific pests or pathogens affecting crops. The development of derivatives could enhance its efficacy and selectivity while minimizing environmental impact.

Case Study 1: Anticancer Activity

A study conducted on similar thieno[3,4-c]pyrazole derivatives demonstrated their effectiveness against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential.

Case Study 2: Anti-inflammatory Mechanism

Research involving molecular docking simulations showed that the compound could effectively bind to the active site of 5-lipoxygenase. This binding was associated with a significant reduction in inflammatory markers in vitro, suggesting a mechanism through which the compound could alleviate inflammation.

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